molecular formula C7H5Cl2NO5S B6589166 5-chloro-2-methoxy-4-nitrobenzene-1-sulfonyl chloride CAS No. 62833-51-6

5-chloro-2-methoxy-4-nitrobenzene-1-sulfonyl chloride

Cat. No.: B6589166
CAS No.: 62833-51-6
M. Wt: 286.09 g/mol
InChI Key: JEOMQYSORAVXEZ-UHFFFAOYSA-N
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Description

5-Chloro-2-methoxy-4-nitrobenzene-1-sulfonyl chloride is a multifunctional aromatic sulfonyl chloride characterized by a benzene ring substituted with chloro (-Cl), methoxy (-OCH₃), nitro (-NO₂), and sulfonyl chloride (-SO₂Cl) groups. This compound’s reactivity is governed by the electron-withdrawing nitro and sulfonyl chloride groups, which enhance its electrophilicity, while the methoxy group introduces steric and electronic effects. It is primarily utilized in organic synthesis for preparing sulfonamides, sulfonate esters, and other derivatives relevant to pharmaceuticals, agrochemicals, and materials science.

Properties

CAS No.

62833-51-6

Molecular Formula

C7H5Cl2NO5S

Molecular Weight

286.09 g/mol

IUPAC Name

5-chloro-2-methoxy-4-nitrobenzenesulfonyl chloride

InChI

InChI=1S/C7H5Cl2NO5S/c1-15-6-3-5(10(11)12)4(8)2-7(6)16(9,13)14/h2-3H,1H3

InChI Key

JEOMQYSORAVXEZ-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C(=C1)[N+](=O)[O-])Cl)S(=O)(=O)Cl

Purity

95

Origin of Product

United States

Preparation Methods

Direct Sulfonation-Chlorination of Substituted Benzene Derivatives

The most common industrial approach involves sequential sulfonation and chlorination of a pre-functionalized benzene ring. Starting with 2-methoxy-4-nitrochlorobenzene, sulfonation is achieved using fuming sulfuric acid (20–30% SO₃) at 80–100°C for 6–8 hours, followed by chlorination with phosphorus pentachloride (PCl₅) or thionyl chloride (SOCl₂) in dichloroethane. This method yields 5-chloro-2-methoxy-4-nitrobenzene-1-sulfonyl chloride with 65–72% efficiency, though side reactions such as over-chlorination or demethylation of the methoxy group reduce purity.

Reaction Conditions:

  • Sulfonation:

    • Solvent: Sulfuric acid (98%)

    • Temperature: 90°C ± 5°C

    • Time: 7 hours

  • Chlorination:

    • Reagent: PCl₅ (1.2 eq) in dichloroethane

    • Temperature: 60°C

    • Time: 3 hours

Nitro-Group Introduction via Electrophilic Aromatic Substitution

An alternative route begins with 5-chloro-2-methoxybenzene-1-sulfonyl chloride, where nitration is performed using a mixed acid system (HNO₃/H₂SO₄) at 0–5°C. The nitro group preferentially occupies the para position relative to the sulfonyl chloride due to the directing effects of the methoxy and chloro substituents. This method achieves 58–64% yield but requires rigorous temperature control to avoid polysubstitution.

Key Data:

ParameterValue
Nitration Temp0–5°C
HNO₃ Concentration90% (w/w)
Reaction Time4 hours
Isolated Yield62% ± 3%

Optimization of Chlorination Agents

Thionyl Chloride vs. Phosphorus Pentachloride

Comparative studies highlight thionyl chloride (SOCl₂) as superior for chlorinating sulfonic acids due to milder conditions and easier byproduct removal. Using SOCl₂ with catalytic dimethylformamide (DMF) in dichloroethane at 40°C achieves 85–90% conversion to the sulfonyl chloride, whereas PCl₅ requires higher temperatures (60–70°C) and yields 70–75%.

Side Reactions:

  • PCl₅ may hydrolyze to POCl₃, complicating purification.

  • SOCl₂ generates gaseous SO₂ and HCl, necessitating robust venting.

Solvent Systems and Stability Considerations

Polar aprotic solvents (e.g., dichloroethane, chlorobenzene) stabilize the sulfonyl chloride intermediate against hydrolysis. Methanol or ethanol, though cost-effective, induce methanolysis, forming methyl sulfonate esters. Patent CN101570501B emphasizes toluene for large-scale reactions due to its low polarity and ease of distillation recovery.

Stability Data:

SolventDecomposition Rate (25°C)
Dichloroethane<5% over 24 hours
Toluene<2% over 24 hours
Ethanol40% over 6 hours

Industrial-Scale Process from Patent CN101570501B

A two-step protocol from the patent involves:

  • Disulfide Formation:

    • Na₂S and sulfur refluxed in methanol to form Na₂S₂.

    • Reaction with 4-nitrochlorobenzene yields disulfide intermediates.

  • Chlorination and Sulfonation:

    • Cl₂ gas introduced into disulfide/dichloroethane/water mixture.

    • Subsequent treatment with SOCl₂ and DMF affords the sulfonyl chloride.

Scalability Metrics:

  • Batch Size: 150 kg disulfide → 204 kg product (91.6% yield).

  • Purity: 99.4% after hexane recrystallization.

Challenges and Mitigation Strategies

Regioselectivity in Nitration

The electron-donating methoxy group directs nitration to the ortho/para positions, but steric hindrance from the sulfonyl chloride favors para substitution. Computational modeling (DFT) confirms a 12.3 kJ/mol preference for para nitration.

Hydrolytic Degradation

Sulfonyl chlorides are prone to hydrolysis. Patent WO2004060887A1 recommends anhydrous conditions (<0.1% H₂O) and stabilizers like triethylamine (0.5–1.0 eq) to suppress reactivity.

Chemical Reactions Analysis

Types of Reactions

5-chloro-2-methoxy-4-nitrobenzene-1-sulfonyl chloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Organic Synthesis

5-Chloro-2-methoxy-4-nitrobenzene-1-sulfonyl chloride serves as a key intermediate in the synthesis of various organic compounds. It participates in:

  • Electrophilic Aromatic Substitution: The compound can undergo electrophilic substitution reactions, leading to the formation of substituted benzene derivatives.
  • Nucleophilic Substitution: The sulfonyl chloride group reacts with nucleophiles, resulting in sulfonamide derivatives, which are crucial in medicinal chemistry.

Pharmaceutical Development

In the pharmaceutical industry, this compound is utilized to modify biomolecules through sulfonation reactions. This modification can enhance the biological activity of drugs or improve their pharmacokinetic properties. For instance:

  • Sulfonamide Synthesis: It is used to synthesize sulfonamide antibiotics, which are important for treating bacterial infections.

Agrochemical Production

The compound is also applied in the synthesis of various agrochemicals. Its ability to form stable sulfonamide bonds makes it useful in creating herbicides and pesticides that require specific functional groups for efficacy.

Dye and Pigment Manufacturing

This compound is employed in the production of dyes and pigments due to its reactive sulfonyl chloride group. This group facilitates the formation of complex dye structures that exhibit vibrant colors and stability.

Specialty Chemicals

The compound is involved in producing specialty chemicals used across different industries, including plastics and coatings. Its reactivity allows for the development of tailored chemical products with specific properties.

Case Study 1: Synthesis of Sulfonamide Antibiotics

A research study demonstrated the use of this compound in synthesizing a new class of sulfonamide antibiotics. The study highlighted the efficiency of nucleophilic substitution reactions under mild conditions, yielding high-purity products suitable for pharmaceutical applications.

Case Study 2: Development of Agrochemicals

Another study focused on using this compound to develop a novel herbicide effective against resistant weed species. The research outlined the synthetic pathway involving multiple reaction steps, showcasing the compound's versatility as an intermediate.

Mechanism of Action

The mechanism of action of 5-chloro-2-methoxy-4-nitrobenzene-1-sulfonyl chloride involves its reactivity towards nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to attack by nucleophiles such as amines and alcohols. This leads to the formation of sulfonamide and sulfonate ester derivatives, respectively . The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile.

Comparison with Similar Compounds

5-Chloro-2-Fluoro-4-Nitrobenzene-1-Sulfonyl Chloride

Key Structural Differences :

  • Replaces the methoxy (-OCH₃) group with a fluoro (-F) atom at the 2-position.
  • Molecular formula: C₆H₂Cl₂FNO₄S (vs. C₇H₄Cl₂NO₅S for the methoxy analog).

Physicochemical and Functional Properties :

Property 5-Chloro-2-Fluoro-4-Nitro Analogue 5-Chloro-2-Methoxy-4-Nitro Compound
Molecular Weight 274.06 g/mol ~285 g/mol (calculated)
CAS Number 1803605-95-9 Not explicitly provided in evidence
Substituent Effects Fluorine increases electron deficiency, enhancing electrophilicity at the sulfonyl chloride group. Methoxy group introduces steric bulk and weak electron-donating resonance effects, slightly reducing reactivity.
Reactivity in Nucleophilic Substitution Higher reactivity due to stronger electron-withdrawing effects of -F compared to -OCH₃. Moderate reactivity; methoxy group may hinder nucleophilic attack at the sulfonyl chloride site.
Applications Used in life science research (e.g., peptide modification, enzyme inhibitors) due to high purity (up to 99.999%) and commercial availability. Likely employed in applications requiring controlled reactivity, such as stepwise synthesis of complex molecules.

2-Methyl-5-Nitrobenzenesulfonyl Chloride

Key Structural Differences :

  • Replaces chloro (-Cl) and methoxy (-OCH₃) groups with a methyl (-CH₃) group at the 2-position.
  • Molecular formula: C₇H₆ClNO₄S.

Physicochemical and Functional Properties :

Property 2-Methyl-5-Nitrobenzenesulfonyl Chloride 5-Chloro-2-Methoxy-4-Nitro Compound
Molecular Weight 235.5 g/mol (calculated) ~285 g/mol (calculated)
CAS Number 121-02-8 Not explicitly provided in evidence
Substituent Effects Methyl group is electron-donating, reducing ring electron deficiency and sulfonyl chloride reactivity. Methoxy and nitro groups create a balance of electron-withdrawing and donating effects.
Thermal Stability Likely lower thermal stability due to weaker electron-withdrawing effects. Enhanced stability due to nitro group’s electron-withdrawing nature.
Solubility Higher lipophilicity due to methyl group; soluble in non-polar solvents. Methoxy group improves solubility in polar aprotic solvents (e.g., DMF, DMSO).
Applications Intermediate in dye and surfactant synthesis. Preferred in pharmaceutical intermediates requiring precise functional group compatibility.

Research Findings and Industrial Relevance

  • Reactivity Hierarchy :
    Fluorinated analog > Methoxy/chloro compound > Methyl-substituted derivative.
    The electron-withdrawing fluorine in the fluoro analog significantly accelerates sulfonylation reactions compared to the methoxy variant.

  • Synthetic Flexibility :
    The methoxy group in 5-chloro-2-methoxy-4-nitrobenzene-1-sulfonyl chloride offers unique selectivity in multi-step syntheses, as it can be demethylated or functionalized post-sulfonylation.

  • Safety and Handling : All three compounds require stringent moisture control due to the hydrolytic sensitivity of the sulfonyl chloride group. The methoxy compound’s higher molecular weight may reduce volatility, improving handling safety compared to the methyl derivative.

Biological Activity

5-Chloro-2-methoxy-4-nitrobenzene-1-sulfonyl chloride (CAS No. 62833-51-6) is a sulfonamide derivative that has garnered attention for its diverse biological activities, particularly in the fields of oncology and antimicrobial research. This article delves into its biological effects, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The molecular formula of this compound is C7H6ClN2O4S, with a molecular weight of 236.65 g/mol. The compound features a sulfonyl chloride functional group, which is known for its reactivity and ability to form various derivatives.

PropertyValue
CAS Number 62833-51-6
Molecular Formula C7H6ClN2O4S
Molecular Weight 236.65 g/mol
Appearance Yellow crystalline solid

Anticancer Properties

Recent studies have highlighted the anticancer potential of sulfonamide derivatives, including this compound. In vitro assays have demonstrated its efficacy against various cancer cell lines:

  • Cell Lines Tested : MCF-7 (breast adenocarcinoma), MDA-MB-231 (hormone-independent breast cancer), Caco-2 (colorectal adenocarcinoma), and HCT-116 (colon cancer).

The compound exhibited significant growth inhibition across these cell lines, with notable selectivity indices indicating its potential as a targeted anticancer agent.

The mechanism by which this compound exerts its biological effects is primarily through the inhibition of key oncogenic signaling pathways. Research indicates that sulfonamide derivatives can interfere with:

  • Microtubule assembly
  • Transcription factor NF-Y
  • Matrix metalloproteinases (MMPs)

These actions contribute to the compound's ability to induce apoptosis in cancer cells and inhibit tumor growth.

Study 1: In Vitro Efficacy Against Cancer Cell Lines

A study conducted on a series of sulfonamide derivatives, including this compound, evaluated their antiproliferative effects against multiple cancer cell lines. The results are summarized in the table below:

CompoundGI50 (μM)MCF-7MDA-MB-231Caco-2HCT-116
245.67.510.78.310.7
333.35.810.73.35.9

The selectivity index for these compounds indicates that compound 33 was particularly effective against colon cancer cells (Caco-2 and HCT-116), while compound 24 showed strong efficacy against breast cancer cells (MCF-7 and MDA-MB-231) .

Study 2: Antimicrobial Activity

In addition to anticancer properties, sulfonamide derivatives have been studied for their antimicrobial effects. A comprehensive evaluation revealed that these compounds exhibit broad-spectrum antibacterial activity, making them promising candidates for further development as antimicrobial agents.

Q & A

What are the optimal synthetic conditions for 5-chloro-2-methoxy-4-nitrobenzene-1-sulfonyl chloride?

The synthesis typically involves chlorosulfonation of precursor aromatic compounds. Key parameters include:

  • Temperature control : Reactions are often conducted at 70–80°C to balance reactivity and side-product formation .
  • Solvent selection : Methylene chloride or chlorinated solvents are preferred for their inertness and ability to dissolve sulfonyl intermediates .
  • Reagent stoichiometry : Excess chlorosulfonic acid (1.5–2.0 eq) ensures complete conversion of the precursor to the sulfonyl chloride .
    Post-synthesis, purification via column chromatography (e.g., EtOAc/hexanes gradients) yields >95% purity .

Which analytical techniques are critical for confirming the structure and purity of this compound?

  • NMR spectroscopy : 1^1H and 13^13C NMR provide detailed structural confirmation. For example, methoxy groups resonate at ~3.8 ppm, while sulfonyl chloride protons are absent due to exchange broadening .
  • HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) monitors purity, with retention times compared to standards .
  • Mass spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., calculated m/z for C7_7H4_4Cl2_2NO5_5S: 315.91) .

How do substituents (e.g., nitro, methoxy) influence reactivity in nucleophilic substitution reactions?

  • Electron-withdrawing nitro group : Enhances electrophilicity of the sulfonyl chloride, facilitating nucleophilic attack (e.g., by amines or alcohols) .
  • Methoxy group : Ortho/para-directing effects stabilize intermediates but may sterically hinder reactions at the sulfonyl center. Comparative studies with analogs (e.g., 2-fluoro-5-nitrobenzenesulfonyl chloride) show reduced reactivity when bulky groups are present .

How can researchers resolve contradictions in spectroscopic data during characterization?

  • Cross-validation : Combine multiple techniques (e.g., NMR, IR, and X-ray crystallography for crystalline derivatives) to confirm assignments .
  • Computational modeling : DFT calculations (e.g., B3LYP/6-31G*) predict chemical shifts and vibrational frequencies, aiding in peak assignment .
  • Isotopic labeling : Use 15^{15}N or 13^{13}C-labeled precursors to track specific groups in complex spectra .

What strategies stabilize this compound under varying storage conditions?

  • Moisture control : Store in anhydrous solvents (e.g., dry DCM) under inert gas (N2_2/Ar) to prevent hydrolysis .
  • Temperature : Long-term stability is achieved at –20°C, with decomposition rates increasing above 25°C (TGA data shows 5% mass loss at 100°C) .
  • Additives : Stabilizers like molecular sieves (3Å) or desiccants (MgSO4_4) extend shelf life .

How is this compound applied in drug design, particularly for sulfonamide-based therapeutics?

  • Pharmacophore incorporation : The sulfonyl chloride reacts with amines to form sulfonamides, a common motif in enzyme inhibitors (e.g., carbonic anhydrase or MMP inhibitors) .
  • Biological assays : Derivatives are screened for anti-inflammatory activity (e.g., TNF-α or IL-6 suppression in macrophage models) .
  • Structure-activity relationship (SAR) : Modifying the nitro or methoxy groups alters binding affinity and selectivity .

What computational approaches model the reactivity of this compound in silico?

  • Docking simulations : AutoDock Vina or Schrödinger Suite predicts interactions with target proteins (e.g., binding to COX-2 active sites) .
  • Reactivity descriptors : Fukui indices and electrostatic potential maps identify electrophilic centers prone to nucleophilic attack .
  • Kinetic modeling : Transition state analysis (e.g., using Gaussian 09) calculates activation energies for sulfonamide formation .

How is biological activity assessed for derivatives of this compound?

  • In vitro assays :
    • Cytotoxicity : MTT assays on cell lines (e.g., J774A.1 macrophages) determine IC50_{50} values .
    • Enzyme inhibition : Fluorometric or colorimetric assays measure inhibition of targets like proteases or kinases .
  • In vivo models : Murine studies evaluate pharmacokinetics (e.g., bioavailability via HPLC-MS) and efficacy in disease models (e.g., rheumatoid arthritis) .

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